molecular formula C25H23Cl2N5O4 B15002672 7-(2,4-dichlorophenyl)-8-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

7-(2,4-dichlorophenyl)-8-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B15002672
M. Wt: 528.4 g/mol
InChI Key: IQDHCAPYNCGXDT-UHFFFAOYSA-N
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Description

7-(2,4-DICHLOROPHENYL)-8-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes dichlorophenyl and dimethoxyphenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-DICHLOROPHENYL)-8-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize the efficiency and scalability of the production process while maintaining the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(2,4-DICHLOROPHENYL)-8-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

7-(2,4-DICHLOROPHENYL)-8-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2,4-DICHLOROPHENYL)-8-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and the specific targets involved. The compound may bind to receptors, enzymes, or other biomolecules, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-(2,4-DICHLOROPHENYL)-8-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE include:

  • 2,4-Dichlorophenethylamine
  • 2,4-Dichlorophenyl 2,4-Dichlorobenzoate

Uniqueness

The uniqueness of 7-(2,4-DICHLOROPHENYL)-8-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE lies in its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H23Cl2N5O4

Molecular Weight

528.4 g/mol

IUPAC Name

7-(2,4-dichlorophenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C25H23Cl2N5O4/c1-29-22-21(23(33)30(2)25(29)34)32-13-18(16-7-6-15(26)12-17(16)27)31(24(32)28-22)10-9-14-5-8-19(35-3)20(11-14)36-4/h5-8,11-13H,9-10H2,1-4H3

InChI Key

IQDHCAPYNCGXDT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CCC4=CC(=C(C=C4)OC)OC)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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